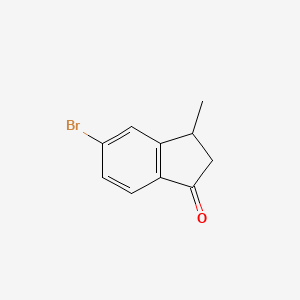

5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

Description

5-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a partially saturated indenone core with a bromine substituent at position 5 and a methyl group at position 2. This compound belongs to a broader class of 2,3-dihydro-1H-inden-1-one derivatives, which are of significant interest in medicinal chemistry and materials science due to their structural versatility and bioactivity.

Properties

IUPAC Name |

5-bromo-3-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXDKQYLMJPELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Methyl-1-indanone

Principle : Direct bromination of 3-methyl-1-indanone using hydrogen bromide (HBr) or elemental bromine (Br₂) introduces a bromine atom at the 5-position via electrophilic aromatic substitution.

Procedure :

-

Substrate : 3-Methyl-1-indanone (1 equiv).

-

Reagents : HBr (2.5 equiv) or Br₂ (1.1 equiv) in dichloromethane (DCM).

-

Conditions : Stirred at 0–25°C for 4–12 hours.

-

Workup : Quenched with sodium bicarbonate, extracted with DCM, and purified via column chromatography.

Key Data :

Mechanistic Insight :

The methyl group at position 3 directs bromination to the para position (C5) due to its electron-donating effect, stabilizing the intermediate arenium ion. Competing ortho substitution is minimized by steric hindrance from the methyl group.

Intramolecular Friedel-Crafts Cyclization

Principle : Cyclization of 3-(4-bromophenyl)propanoic acid derivatives using Lewis acids (e.g., AlCl₃) forms the indanone core while introducing bromine.

Procedure :

-

Chlorination : 3-(4-Bromophenyl)propanoic acid (1 equiv) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Cyclization : The acyl chloride is added to AlCl₃ (1.65 equiv) in DCM at ≤27°C, inducing intramolecular Friedel-Crafts acylation.

-

Workup : Quenched with ice, extracted with DCM, and dried over Na₂SO₄.

Key Data :

Optimization Notes :

Heteropoly Acid-Catalyzed One-Pot Synthesis

Principle : A one-pot method using heteropoly acids (e.g., phosphotungstic acid) and phase transfer catalysts (e.g., tetrabutylammonium bromide) enables dehydration and cyclization of phenylpropionic acid derivatives.

Procedure :

-

Substrate : 3-Methylphenylpropionic acid (1 equiv).

-

Catalysts : Phosphotungstic acid (0.05–0.2 equiv) and tetrabutylammonium bromide (0.01–0.05 equiv).

-

Solvent : Aprotic non-polar solvent (e.g., n-heptane).

Key Data :

Advantages :

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Bromination | 72–85% | Low | Moderate | Moderate (HBr waste) |

| Friedel-Crafts | 86% | Medium | High | High (AlCl₃ waste) |

| Heteropoly Acid | >95% | High | High | Low |

Industrial Preference : The heteropoly acid method is favored for green chemistry compliance, despite higher initial catalyst costs.

Challenges and Solutions

-

Regioselectivity : Competing bromination at C4 or C6 can occur. Solution : Use directing groups (e.g., methyl) and controlled stoichiometry.

-

Byproduct Formation : Over-cyclization may yield dihydroindenones. Solution : Optimize reaction time and temperature.

-

Catalyst Recovery : Heteropoly acids require efficient filtration. Solution : Employ membrane filtration systems.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Products depend on the nucleophile used, such as 5-substituted derivatives.

Oxidation: Formation of 5-bromo-3-methyl-2,3-dihydro-1h-inden-1-one-2-carboxylic acid.

Reduction: Formation of 5-bromo-3-methyl-2,3-dihydro-1h-inden-1-ol.

Scientific Research Applications

5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-bromo-3-methyl-2,3-dihydro-1H-inden-1-one, their substituents, synthesis methods, and biological activities:

Structural and Functional Analysis

Substituent Effects on Bioactivity :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electron-withdrawing capacity may enhance binding to hydrophobic pockets in enzymes or receptors compared to chlorine. For example, 5-bromo derivatives are often more potent in receptor binding than chloro analogs due to improved van der Waals interactions .

- Methyl vs. Hydroxy/Isopropyl Groups : The methyl group in 5-bromo-3-methyl-2,3-dihydro-1H-inden-1-one provides steric hindrance without polar interactions, whereas the hydroxy and isopropyl groups in 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one contribute to hydrogen bonding and increased lipophilicity, enhancing allelopathic activity .

Synthetic Methodologies: Conventional methods (e.g., Friedel-Crafts acylation, Claisen-Schmidt condensation) are widely used for indenone derivatives , while ultrasound-assisted synthesis () reduces reaction times and improves yields for halo-aryl analogs .

Receptor Targeting: The ethyl-dihydroisoquinoline substituent in 5-chloro-2,3-dihydro-1H-inden-1-one analogs enables high-affinity 5-HT7 receptor binding, useful in neurological disorder therapeutics .

Biological Activity

5-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is a brominated derivative of indanone, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry due to its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for 5-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is . Its structural uniqueness, with a bromine atom at the 5th position and a methyl group at the 3rd position, enhances its reactivity and biological profile. The compound appears as a pale yellow solid and is notable for its aromatic characteristics, making it useful in various chemical and biological applications.

Antimicrobial Properties

Research indicates that 5-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes. For example, studies have reported that this compound can effectively inhibit both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MIC) in the range of 6.25 mg/mL against resistant strains such as XDR-Salmonella Typhi .

| Microbial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| XDR-S. Typhi | 6.25 | 12.5 |

| E. coli | 12.5 | 25 |

| S. aureus | 25 | 50 |

These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents.

The mechanism of action for 5-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one involves interactions with specific molecular targets such as enzymes and receptors. It has been proposed that the compound may act as an inhibitor of alkaline phosphatase, with an IC50 value of approximately 1.469 µM, indicating potent enzyme inhibition . The binding affinity to various biological targets suggests that it could modulate critical biochemical pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized derivatives including 5-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one against XDR-Salmonella Typhi using agar diffusion methods, confirming its strong antibacterial properties .

- Enzyme Inhibition Studies : In vitro tests revealed that this compound acts as a competitive inhibitor for alkaline phosphatase, with detailed kinetic studies showing significant inhibition at low concentrations .

- Pharmacological Implications : The compound's interactions with DNA gyrase were highlighted in molecular docking studies, where it demonstrated strong binding affinity surpassing that of standard antibiotics like ciprofloxacin . This suggests potential applications in treating resistant bacterial infections.

Q & A

Q. Q1. What are the optimized synthetic routes for 5-bromo-3-methyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Optimization : Start with bromination of 3-methyl-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1–1.2 equivalents of NBS) to minimize di-brominated byproducts .

- Yield Improvement : Post-reaction purification via column chromatography (silica gel, hexane:ethyl acetate gradient) resolves impurities. Recrystallization in ethanol enhances purity (>95%) .

- Critical Parameters : Temperature control (70–80°C) prevents decomposition, while inert atmosphere (N₂/Ar) avoids oxidation of intermediates .

Q. Q2. How can spectroscopic and crystallographic methods resolve structural ambiguities in 5-bromo-3-methyl-2,3-dihydro-1H-inden-1-one derivatives?

Methodological Answer:

- Spectroscopic Analysis :

- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. Resolve disorder in the dihydroindenone ring via iterative least-squares cycles .

Advanced Research Questions

Q. Q3. How do electronic properties and substituent effects influence the reactivity of 5-bromo-3-methyl-2,3-dihydro-1H-inden-1-one in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Compute HOMO-LUMO gaps (B3LYP/6-31G(d,p)) to predict electrophilic/nucleophilic sites. The bromine atom lowers LUMO energy (-1.8 eV), favoring Suzuki-Miyaura coupling .

- Experimental Validation :

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst with aryl boronic acids. Monitor regioselectivity via LC-MS; steric hindrance at C3-methyl group reduces coupling efficiency at C5-bromo .

- Contradictions : Discrepancies between computational predictions (e.g., nucleophilic attack at C1) and experimental outcomes (C5 reactivity) may arise from solvation effects—incorporate PCM solvent models to refine calculations .

Q. Q4. What mechanistic insights explain the antimicrobial activity of 5-bromo-3-methyl-2,3-dihydro-1H-inden-1-one derivatives?

Methodological Answer:

- Bioactivity Profiling :

- Microbial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Derivatives with electron-withdrawing groups (e.g., NO₂ at C5) show enhanced activity (MIC ~8 µg/mL) .

- SAR Analysis : The C3-methyl group enhances membrane permeability, while bromine at C5 disrupts bacterial efflux pumps .

- Contradictions : Poor activity against fungi (e.g., C. albicans) despite favorable LogP values (~2.5) suggests target specificity—use molecular docking (e.g., AutoDock Vina) to identify binding pockets in bacterial enzymes .

Q. Q5. How can computational chemistry guide the design of 5-bromo-3-methyl-2,3-dihydro-1H-inden-1-one-based catalysts?

Methodological Answer:

- Reactivity Descriptors : Calculate global electrophilicity index (ω = (μ²)/(2η), where μ = chemical potential, η = hardness) to assess catalytic potential. For 5-bromo derivatives, ω ~3.2 eV indicates moderate electrophilicity .

- Transition State Modeling : Use QM/MM methods (e.g., Gaussian ONIOM) to simulate C–Br bond activation in palladium-catalyzed reactions. Identify rate-limiting steps (e.g., oxidative addition) and optimize ligand design .

Q. Q6. What are the stability and solubility challenges of 5-bromo-3-methyl-2,3-dihydro-1H-inden-1-one under varying experimental conditions?

Methodological Answer:

Q. Q7. How do crystallographic data resolve stereochemical ambiguities in dihydroindenone derivatives?

Methodological Answer:

- SHELX Refinement : For enantiomeric mixtures, employ Flack parameter analysis. For example, refine 5-bromo-3-methyl derivatives in space group P2₁2₁2₁ with twin laws to resolve disorder .

- Contradictions : Discrepancies between NMR (equatorial C3-methyl) and crystallography (axial) may arise from dynamic effects—perform variable-temperature XRD to capture conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.